molecular formula C19H21N5O4 B2647916 ethyl 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 872840-06-7

ethyl 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No.: B2647916
CAS No.: 872840-06-7
M. Wt: 383.408
InChI Key: KYNISCBEGLZJEQ-UHFFFAOYSA-N
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Description

The compound is an ester derivative of a purine imidazole, which are classes of compounds that have wide applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine and imidazole rings. These structures are aromatic and have delocalized electrons, which can contribute to the stability of the molecule .


Chemical Reactions Analysis

Esters, in general, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be reduced to form alcohols or aldehydes depending on the reducing agent .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, esters have a pleasant smell and are often found in fruits and flowers .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activities

    Research on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share a core purine structure similar to Ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate, demonstrates the potential for antimicrobial applications. These compounds have been synthesized and shown to exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for the development of new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

  • Catalysis and Synthesis

    The utilization of imidazolium-based ionic liquids in synthesis, such as in the efficient, one-pot, three-component synthesis of 2-aryl-4,5-diphenyl imidazoles under ultrasonic irradiation, presents a methodological relevance to the synthesis of complex heterocyclic compounds. This indicates the potential for innovative synthetic routes to compounds like Ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate, leveraging the unique properties of ionic liquids (Zang, Su, Mo, Cheng, & Jun, 2010).

Chemical Characterization and Properties

  • Crystal Structure Analysis: The detailed crystal structure analysis of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, offers insights into the molecular geometry, bonding interactions, and potential reactivity of complex heterocyclic compounds. Understanding these structural details can be crucial for designing compounds with desired biological or chemical properties (Li, Liu, Zhu, Chen, & Sun, 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many purine derivatives are used as kinase inhibitors in cancer therapy .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of the purine and imidazole rings, it could be interesting to explore its potential as a medicinal compound .

Properties

IUPAC Name

ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-4-28-14(25)11-24-17(26)15-16(21(3)19(24)27)20-18-22(8-9-23(15)18)13-7-5-6-12(2)10-13/h5-7,10H,4,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNISCBEGLZJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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